molecular formula C16H22N2O B14540083 N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 61957-18-4

N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14540083
CAS No.: 61957-18-4
M. Wt: 258.36 g/mol
InChI Key: QGTDSQKBWLUOMC-UHFFFAOYSA-N
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Description

N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound with a unique structure that includes a cyclohexylamino group, a methyl group, and an indenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the indenylidene precursor. This precursor is then reacted with cyclohexylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indenylidene derivatives and cyclohexylamino-substituted molecules. Examples include:

  • N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydrazine
  • N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]amine

Uniqueness

N-[1-(Cyclohexylamino)-1-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61957-18-4

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-[3-(cyclohexylamino)-3-methyl-1H-inden-2-ylidene]hydroxylamine

InChI

InChI=1S/C16H22N2O/c1-16(17-13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15(16)18-19/h5-7,10,13,17,19H,2-4,8-9,11H2,1H3

InChI Key

QGTDSQKBWLUOMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NO)CC2=CC=CC=C21)NC3CCCCC3

Origin of Product

United States

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